

Trisulfo-Cy3-Alkyne: Application Notes and Protocols for Protein Labeling

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Compound of Interest

Compound Name: Trisulfo-Cy3-Alkyne

Cat. No.: B12407704

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Introduction

The **Trisulfo-Cy3-Alkyne** labeling protocol provides a robust and efficient method for the fluorescent tagging of azide-modified proteins. This technique utilizes the highly specific and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to covalently attach the bright and photostable Trisulfo-Cy3 fluorophore to a target protein.^{[1][2][3]} The resulting triazole linkage is stable, and the reaction proceeds with high efficiency in aqueous buffers, making it ideal for a wide range of applications in proteomics, drug discovery, and molecular biology.^{[2][4]} The trisulfonated nature of the Cy3 dye enhances its water solubility, minimizing aggregation and improving labeling efficiency in biological samples.^{[5][6]}^[7]

This document provides detailed application notes and experimental protocols for the successful labeling of proteins using **Trisulfo-Cy3-Alkyne**.

Data Presentation

Properties of Trisulfo-Cy3-Alkyne

Property	Value	Reference(s)
Molecular Formula	C35H43N3O10S3	[6]
Molecular Weight	~761.92 g/mol	[6]
Excitation Maximum (λ_{ex})	~550 nm	[7]
Emission Maximum (λ_{em})	~570 nm	[7]
Extinction Coefficient	~150,000 cm ⁻¹ M ⁻¹	[7]
Solubility	Water, DMSO, DMF	[5][7]
Purity (HPLC)	≥ 95%	[6]
Storage Conditions	-20°C, protect from light	[7]

Optimization of Labeling Reaction

The efficiency of the labeling reaction, often measured by the Degree of Labeling (DOL), can be influenced by several factors. The following table provides recommended starting concentrations and ranges for key components of the CuAAC reaction. Optimal conditions may vary depending on the specific protein and experimental goals.[8]

Component	Recommended Concentration	Range	Purpose	Reference(s)
Azide-Modified Protein	1-10 mg/mL	0.5-20 mg/mL	Substrate for labeling	[8]
Trisulfo-Cy3-Alkyne	3-10 molar excess	1.5-20 molar excess	Fluorescent label	[8]
Copper(II) Sulfate (CuSO ₄)	50 µM	20-100 µM	Catalyst precursor	[9]
Sodium Ascorbate	5 mM	1-10 mM	Reducing agent to generate Cu(I)	[9]
Copper Ligand (e.g., THPTA)	250 µM	100-500 µM	Stabilizes Cu(I) and enhances reaction rate	[9]
pH	7.0-8.5	6.5-9.0	Reaction buffer pH	[8][10]
Temperature	Room Temperature	4-37°C	Reaction temperature	[8]
Incubation Time	1-4 hours	30 minutes - 16 hours	Duration of the reaction	[8]

Experimental Protocols

Preparation of Reagents

- Azide-Modified Protein:
 - The protein of interest must be functionalized with an azide group. This can be achieved through various methods, such as metabolic labeling with azide-containing amino acids or chemical modification of specific residues.
 - Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[10] Buffers containing primary amines, like Tris, should be avoided as they can interfere with the reaction.[4]

- **Trisulfo-Cy3-Alkyne** Stock Solution:
 - Prepare a 10 mM stock solution of **Trisulfo-Cy3-Alkyne** in anhydrous DMSO or DMF.
 - Store the stock solution at -20°C, protected from light.
- Copper(II) Sulfate (CuSO₄) Stock Solution:
 - Prepare a 100 mM stock solution in deionized water.
 - Store at room temperature.
- Sodium Ascorbate Stock Solution:
 - Prepare a 100 mM stock solution in deionized water immediately before use. Sodium ascorbate solutions are prone to oxidation.
- Copper Ligand (e.g., THPTA) Stock Solution:
 - Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water.
 - Store at room temperature.

Protein Labeling Protocol

This protocol is a general guideline and may require optimization for your specific protein.

- In a microcentrifuge tube, combine the following reagents in the specified order:
 - Azide-modified protein solution.
 - Deionized water to adjust the final volume.
 - **Trisulfo-Cy3-Alkyne** stock solution to the desired final concentration (e.g., 3-10 molar excess).
 - Copper ligand (e.g., THPTA) stock solution to a final concentration of 250 µM.

- Copper(II) Sulfate (CuSO_4) stock solution to a final concentration of 50 μM .
- Mix the solution gently by pipetting.
- Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
- Mix thoroughly and incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
- After the incubation, the labeled protein is ready for purification.

Purification of Labeled Protein

It is crucial to remove unreacted **Trisulfo-Cy3-Alkyne** and other reaction components from the labeled protein. Size exclusion chromatography is a commonly used method for this purpose.

- Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
- Carefully load the reaction mixture onto the column.
- Elute the protein with the equilibration buffer.
- The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.
- Collect the fractions containing the labeled protein. The labeled protein can often be visually identified by its characteristic color.
- Pool the fractions containing the purified, labeled protein.

Determination of Degree of Labeling (DOL)

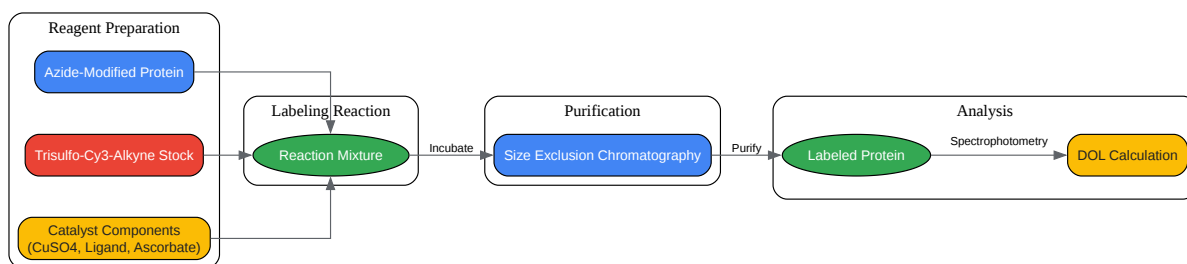
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule.^{[11][12]} It can be determined spectrophotometrically.

- Measure the absorbance of the purified, labeled protein solution at 280 nm (A_{280}) and at the excitation maximum of Trisulfo-Cy3 (~550 nm, A_{550}).

- Calculate the concentration of the dye using the Beer-Lambert law:
 - Concentration of Dye (M) = $A_{550} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of Trisulfo-Cy3 ($\sim 150,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Calculate the concentration of the protein. A correction factor is needed to account for the dye's absorbance at 280 nm.
 - Corrected $A_{280} = A_{280} - (A_{550} \times \text{CF})$
 - The correction factor (CF) for Cy3 is approximately 0.08.
 - Concentration of Protein (M) = $\text{Corrected } A_{280} / \epsilon_{\text{protein}}$
 - Where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of your specific protein at 280 nm.
- Calculate the DOL:
 - $\text{DOL} = \text{Concentration of Dye} / \text{Concentration of Protein}$

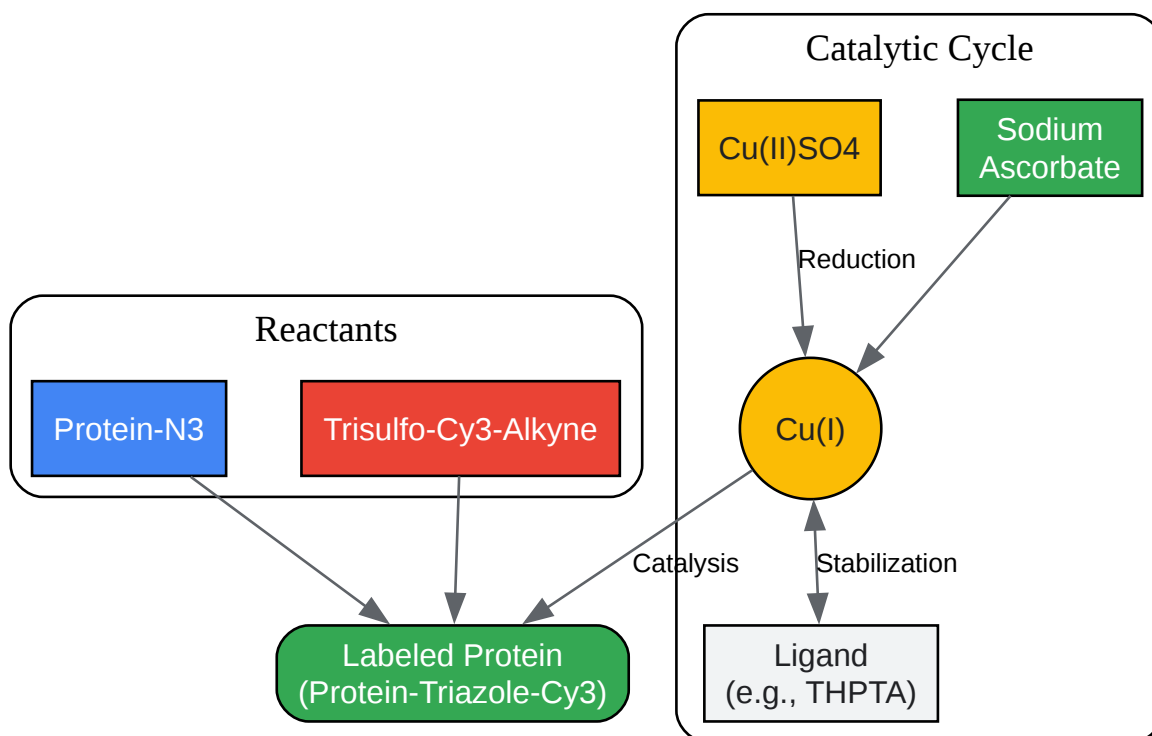
An ideal DOL is typically between 2 and 10 for antibodies, but the optimal ratio depends on the specific application.^[13] Over-labeling can lead to fluorescence quenching and potential protein precipitation.^{[14][15]}

Mandatory Visualization



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Caption: Experimental workflow for **Trisulfo-Cy3-Alkyne** protein labeling.



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Caption: CuAAC "Click Chemistry" reaction mechanism.

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